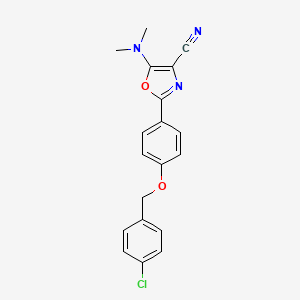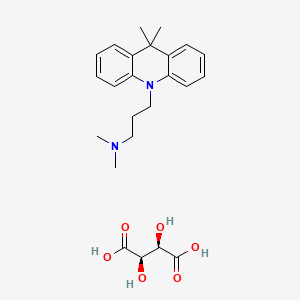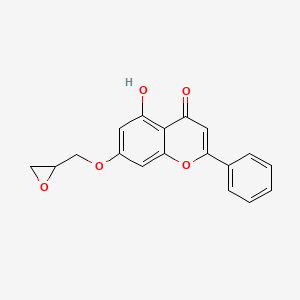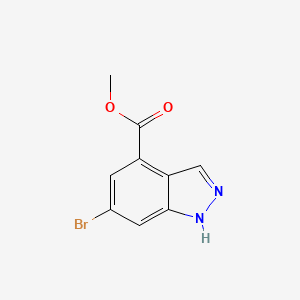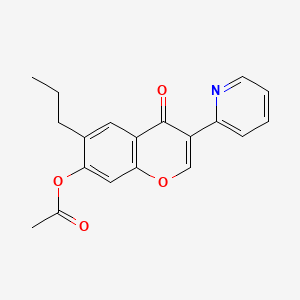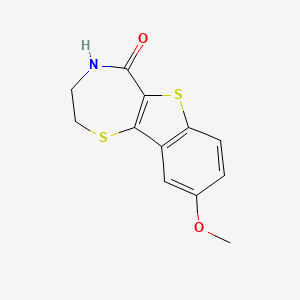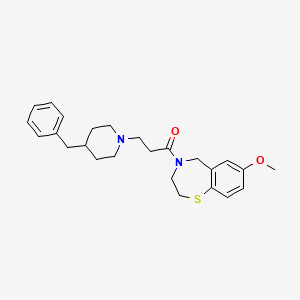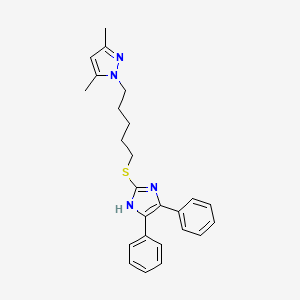
RP 70676
Descripción general
Descripción
- RP 70676 es un inhibidor de ACAT (acil-CoA:colesterol aciltransferasa).
- Inhibe eficazmente la actividad de ACAT tanto en tejidos de rata como de conejo, con valores de IC50 de 25 nM y 44 nM, respectivamente .
- ACAT juega un papel crucial en la esterificación del colesterol, impactando el metabolismo de los lípidos.
Aplicaciones Científicas De Investigación
- RP 70676 tiene diversas aplicaciones:
Medicina: Posible uso en el tratamiento de trastornos relacionados con los lípidos.
Biología: Estudio del metabolismo de los lípidos y la homeostasis del colesterol.
Química: Investigación de los mecanismos de inhibición enzimática.
Industria: Desarrollo de agentes terapéuticos o herramientas de diagnóstico.
Mecanismo De Acción
- RP 70676 inhibe ACAT, previniendo la esterificación del colesterol.
- Los objetivos moleculares incluyen ACAT1 y ACAT2.
- Las vías afectadas incluyen el metabolismo de los lípidos y el equilibrio celular del colesterol.
Análisis Bioquímico
Biochemical Properties
RP 70676 plays a significant role in biochemical reactions, particularly in the inhibition of ACAT . ACAT is an enzyme that catalyzes the formation of cholesterol esters. By inhibiting this enzyme, this compound can effectively reduce the levels of cholesterol in the body .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to reduce cholesterol levels. High cholesterol levels can lead to the formation of plaques in the arteries, which can cause heart disease. By reducing cholesterol levels, this compound can help prevent the formation of these plaques and thus protect against heart disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ACAT enzyme and inhibiting its activity . This prevents the formation of cholesterol esters, leading to a reduction in cholesterol levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time . It does not degrade significantly and continues to effectively inhibit the ACAT enzyme .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At a dose of 1 mg/kg, it effectively reduces cholesterol levels
Metabolic Pathways
This compound is involved in the cholesterol metabolism pathway, where it interacts with the ACAT enzyme . By inhibiting this enzyme, it can affect the metabolic flux and levels of cholesterol .
Métodos De Preparación
- Las rutas sintéticas para RP 70676 no se mencionan explícitamente en la literatura disponible.
- Los métodos de producción industrial probablemente involucren la síntesis química, la purificación y la formulación.
Análisis De Reacciones Químicas
- RP 70676 se somete a inhibición enzimática al dirigirse a ACAT.
- Los reactivos y las condiciones comunes para la inhibición de ACAT no están especificados, pero la investigación adicional puede revelar detalles adicionales.
- Los principales productos formados durante la inhibición de ACAT incluyen una reducción de la esterificación del colesterol.
Comparación Con Compuestos Similares
- La singularidad de RP 70676 radica en su potente inhibición de ACAT.
- Los compuestos similares incluyen otros inhibidores de ACAT como avasimibe y pactimibe.
Recuerde que this compound se estudia principalmente por sus efectos sobre el metabolismo de los lípidos y la regulación del colesterol.
Propiedades
IUPAC Name |
1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4S/c1-19-18-20(2)29(28-19)16-10-5-11-17-30-25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPITLNVYVCTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCCCSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


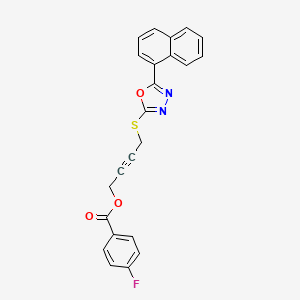
![[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate](/img/structure/B1663236.png)
![ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B1663238.png)
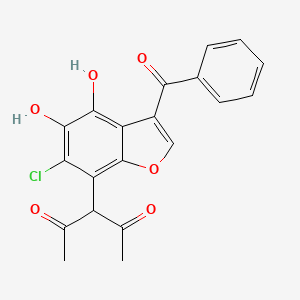
![4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)

